

BML-111: Application Notes and Protocols for Cell Culture Assays

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Compound of Interest

Compound Name: BML-111

Cat. No.: B15570638

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Introduction

BML-111 is a synthetic analog of lipoxin A4 (LXA4) and a potent agonist for the lipoxin A4 receptor (ALX/FPR2).[1][2] Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. **BML-111** mimics these anti-inflammatory properties and has demonstrated anti-angiogenic and anti-tumor effects in a variety of in vitro and in vivo models. [1][3] These characteristics make **BML-111** a valuable tool for research in inflammation, cancer biology, and immunology.

This document provides detailed application notes and protocols for the use of **BML-111** in various cell culture assays.

Mechanism of Action

BML-111 exerts its biological effects primarily through the activation of the ALX/FPR2 receptor, a G protein-coupled receptor.[4] This activation triggers several downstream signaling pathways, leading to the modulation of cellular processes such as inflammation, apoptosis, and migration. Key pathways influenced by **BML-111** include:

- **MAPK Signaling Pathway:** **BML-111** has been shown to suppress the activation of MAPK1 and MAPK8, which can, in turn, induce autophagy and inhibit apoptosis in alveolar macrophages.[5]

- Notch-1 Signaling Pathway: In macrophages, **BML-111** can downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting an anti-inflammatory mechanism involving this pathway.[\[4\]](#)[\[6\]](#)
- 5-Lipoxygenase (5-LOX) Pathway: **BML-111** can inhibit the 5-LOX pathway, leading to the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. This inhibition plays a role in reducing cancer cell migration and epithelial-mesenchymal transition (EMT).[\[7\]](#)[\[8\]](#)

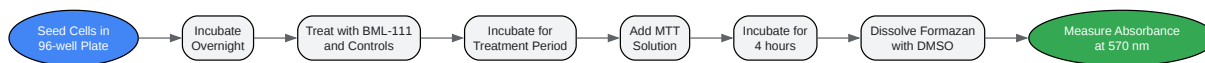
Quantitative Data Summary

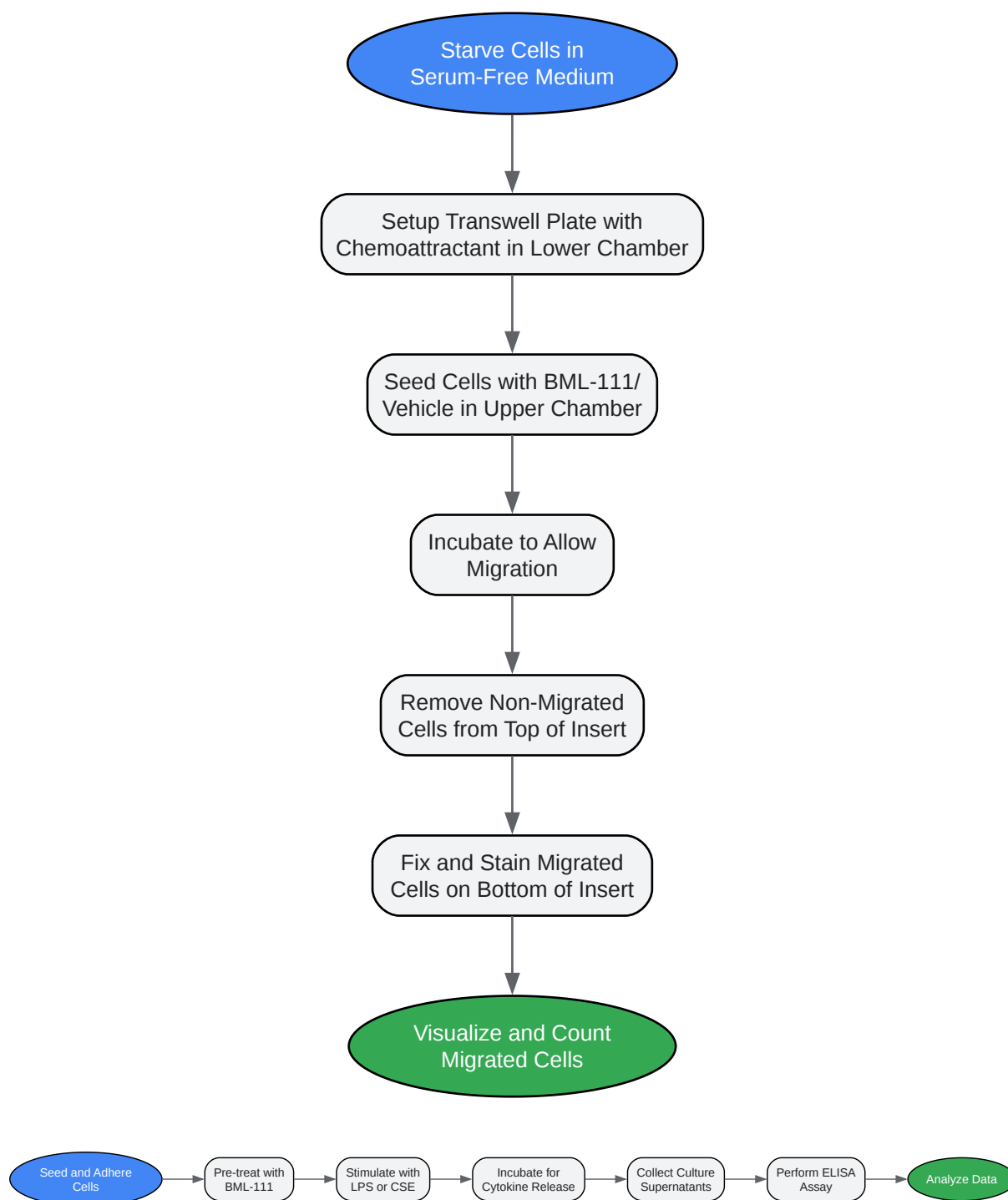
The following tables summarize the effective concentrations and inhibitory effects of **BML-111** observed in various cell culture assays.

Cell Line	Assay	Parameter	Value	Reference(s)
H22	Cellular Migration	IC50	5 nM	[1]
Alveolar Macrophages	Autophagy Induction	Peak Autophagy	100 nM	[5]
MCF-7	Cell Viability	Effective Concentration	400 µg/L	[9]
Human Platelets	Platelet Aggregation Inhibition	Effective Concentration Range	12.5 - 50 µM	[10]
Human Platelets	Thrombus Formation Inhibition	Effective Concentration Range	25 - 50 µM	[10]

Cell Line	Treatment/S timulus	Measured Effect	BML-111 Concentrati on	Result	Reference(s)
RAW264.7	Cigarette Smoke Extract (CSE)	Pro- inflammatory Cytokine Expression (TNF- α , IL- 1 β , IL-18)	Dose- dependent	Suppression	[2] [4]
RAW264.7	Cigarette Smoke Extract (CSE)	Anti- inflammatory Cytokine Expression (IL-10)	Dose- dependent	Upregulation	[2] [4]
RAW264.7	Cigarette Smoke Extract (CSE)	M1 Macrophage Marker (iNOS) Expression	Not specified	Reduction	[6] [11]
RAW264.7	Cigarette Smoke Extract (CSE)	M2 Macrophage Marker (Arg- 1) Expression	Not specified	Increase	[6] [11]
MCF-7	CoCl2	Epithelial- Mesenchymal Transition (EMT)	400 μ g/L	Inhibition	[7] [12]
MCF-7	CoCl2	Cell Migration	400 μ g/L	Inhibition	[7] [12]

Signaling Pathway Diagrams





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